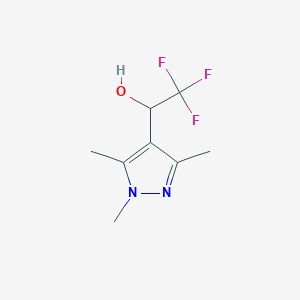
N-(3-(4-bromophenyl)propyl)cyclopropanamine
説明
“N-(3-(4-bromophenyl)propyl)cyclopropanamine”, also known as BPPC, is a cyclic amine compound. It has a molecular formula of C12H16BrN and a molecular weight of 254.17 g/mol .
Molecular Structure Analysis
The InChI code for “N-(3-(4-bromophenyl)propyl)cyclopropanamine” is1S/C12H16BrN/c1-2-12(14-11-6-7-11)9-4-3-5-10(13)8-9/h3-5,8,11-12,14H,2,6-7H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms. Physical And Chemical Properties Analysis
“N-(3-(4-bromophenyl)propyl)cyclopropanamine” has a molecular weight of 254.17 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current resources.科学的研究の応用
Neuroprotective Agent
N-(3-(4-bromophenyl)propyl)cyclopropanamine: has been studied for its potential neuroprotective effects. This compound may play a role in protecting nerve cells against damage, oxidative stress, and apoptosis, which are common pathways involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Antioxidant Activity
This compound may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. By doing so, it could potentially mitigate the damage to cellular components like DNA, proteins, and lipids, which is crucial in preventing chronic diseases .
Acetylcholinesterase Inhibition
The compound has been researched for its ability to inhibit acetylcholinesterase (AchE) activity. AchE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle activation and memory. Inhibiting AchE can be beneficial in treating conditions like myasthenia gravis and Alzheimer’s disease .
Behavioral Impact Studies
In animal models, N-(3-(4-bromophenyl)propyl)cyclopropanamine has been used to study its impact on behavior, particularly in relation to swimming potential and other motor activities. This research can provide insights into the compound’s effects on the central nervous system and its potential therapeutic applications .
Chemical Synthesis
N-(3-(4-bromophenyl)propyl)cyclopropanamine: serves as a building block in chemical synthesis. Its bromophenyl group, in particular, is a reactive site that can be used to create a wide range of derivatives with various biological activities. This versatility makes it valuable for developing new pharmaceuticals and research chemicals .
特性
IUPAC Name |
N-[3-(4-bromophenyl)propyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-5-3-10(4-6-11)2-1-9-14-12-7-8-12/h3-6,12,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLIPRPVKDZRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-bromophenyl)propyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)





![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)
